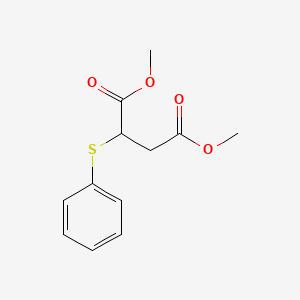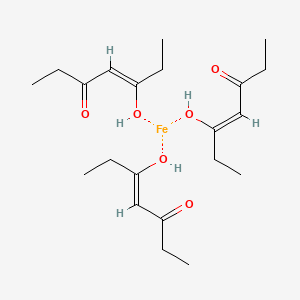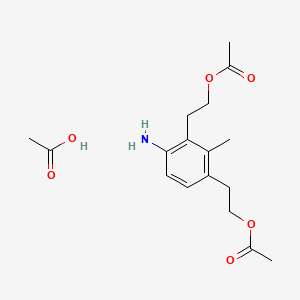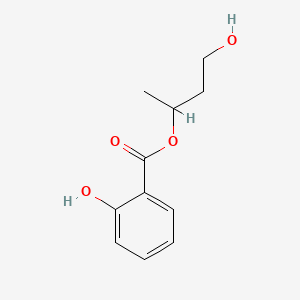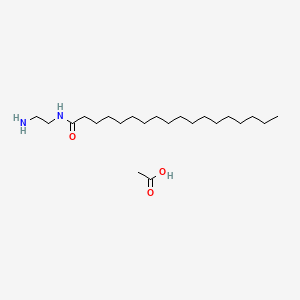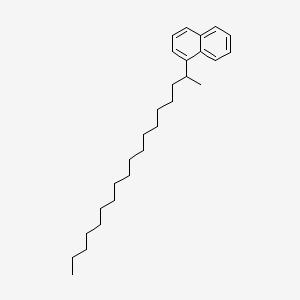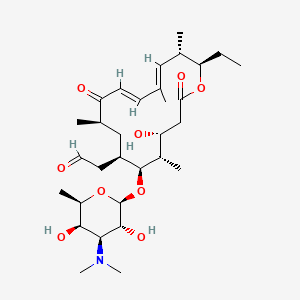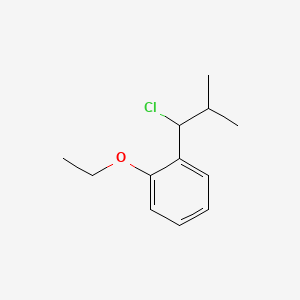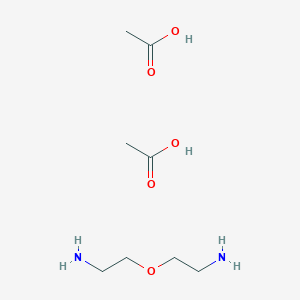
acetic acid;2-(2-aminoethoxy)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-aminoethoxy)ethanamine typically involves the reaction of 2-aminoethanol with chloroacetic acid. The process can be summarized in the following steps :
Step 1: Synthesis of 2-(2-chloroethoxy)ethanol by reacting 2-aminoethanol with chloroacetic acid in the presence of a base such as potassium carbonate.
Step 2: The intermediate product is then reacted with sodium bromide and dibenzylamine in acetonitrile at elevated temperatures to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
化学反应分析
Types of Reactions
Acetic acid;2-(2-aminoethoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
科学研究应用
Acetic acid;2-(2-aminoethoxy)ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a linker in bioconjugation.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid;2-(2-aminoethoxy)ethanamine involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor .
相似化合物的比较
Similar Compounds
- 2-(2-(2-aminoethoxy)ethoxy)ethanol
- 2-(2-(2-aminoethoxy)ethoxy)propanoic acid
- 2-(2-(2-aminoethoxy)ethoxy)butanoic acid
Uniqueness
Acetic acid;2-(2-aminoethoxy)ethanamine is unique due to its specific structure, which combines an aminoethoxy group with an acetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
属性
CAS 编号 |
1375090-12-2 |
|---|---|
分子式 |
C8H20N2O5 |
分子量 |
224.26 g/mol |
IUPAC 名称 |
acetic acid;2-(2-aminoethoxy)ethanamine |
InChI |
InChI=1S/C4H12N2O.2C2H4O2/c5-1-3-7-4-2-6;2*1-2(3)4/h1-6H2;2*1H3,(H,3,4) |
InChI 键 |
SGCIOJPDUQHHDY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C(COCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




